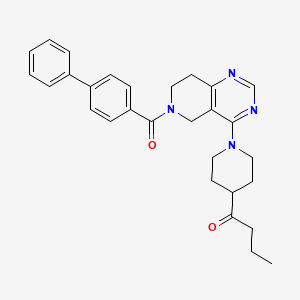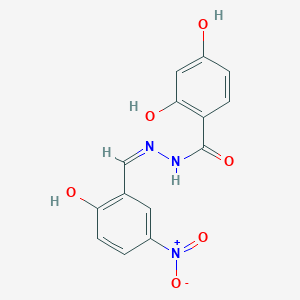
プラリシグアート
説明
プラリシグアートは、可溶性グアニル酸シクラーゼ刺激剤であり、さまざまな心血管および代謝性疾患の治療に有望視されています。 現在、心拍出量保存型心不全や糖尿病性腎症などの疾患における潜在的な利点について調査が行われています .
2. 製法
合成経路と反応条件: プラリシグアートは、複数の経路によって合成できます。 一般的な方法の1つは、トルエン中で触媒量のジメチルホルムアミドの存在下でイソキサゾール-3-カルボン酸を塩素化するものです . 別の経路には、さまざまな有機溶媒と試薬を使用して目的の化学構造を得ることが含まれます .
工業生産方法: プラリシグアートの工業生産には、上記で述べた合成経路のスケールアップが含まれます。これには、高収率と純度を確保するために反応条件を最適化することが含まれます。 このプロセスは、通常、医薬品基準を満たすために複数の精製および品質管理ステップが含まれます .
科学的研究の応用
Praliciguat has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of soluble guanylate cyclase stimulation.
Biology: It is used to investigate the role of cyclic guanosine monophosphate signaling in various biological processes.
Medicine: It is being studied for its potential therapeutic effects in cardiovascular and metabolic diseases.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
作用機序
プラリシグアートは、可溶性グアニル酸シクラーゼを刺激することにより効果を発揮し、その結果、一酸化窒素シグナル伝達を強化します。 これにより、環状グアノシン一リン酸のレベルが上昇し、血管拡張、抗炎症、抗線維化などのさまざまな生理学的効果をもたらします . 関与する分子標的と経路には、一酸化窒素-環状グアノシン一リン酸シグナル伝達経路などがあります .
類似化合物:
リオシグアート: 肺高血圧症の治療に使用される別の可溶性グアニル酸シクラーゼ刺激剤です。
ベリシグアート: 心不全の治療に使用される可溶性グアニル酸シクラーゼ刺激剤です。
オリンシグアート: さまざまな心血管疾患の治療法として研究されている可溶性グアニル酸シクラーゼ刺激剤
プラリシグアートの独自性: プラリシグアートは、広範な組織分布と、血行動態、抗炎症、抗線維化などの複数の有益な効果を発揮する能力において独自です
生化学分析
Biochemical Properties
Praliciguat enhances nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling . This signaling pathway is crucial for various biochemical reactions in the body, including those that regulate vascular tone, inflammation, and fibrosis . Praliciguat interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) .
Cellular Effects
Praliciguat has been shown to have broad tissue distribution and elicits hemodynamic, anti-inflammatory, and anti-fibrotic effects . It influences cell function by enhancing NO-cGMP signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Praliciguat involves its interaction with the enzyme soluble guanylate cyclase (sGC). Praliciguat stimulates sGC, leading to an increase in the production of cGMP . This increase in cGMP production enhances NO-cGMP signaling, which has been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .
Temporal Effects in Laboratory Settings
Studies have shown that Praliciguat has broad tissue distribution and can enhance NO-cGMP signaling .
Dosage Effects in Animal Models
In animal models, Praliciguat has been shown to improve insulin sensitivity, glucose tolerance, and lower circulating and liver triglycerides . These effects were observed at a dosage of 6 mg/kg .
Metabolic Pathways
Praliciguat is involved in the NO-cGMP signaling pathway . It interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cGMP from GTP .
Transport and Distribution
Praliciguat has broad tissue distribution
Subcellular Localization
Given its role as a soluble guanylate cyclase (sGC) stimulator, it is likely that it is localized in the cytoplasm where sGC is typically found .
準備方法
Synthetic Routes and Reaction Conditions: Praliciguat can be synthesized through multiple routes. One common method involves the chlorination of isoxazole-3-carboxylic acid in the presence of catalytic dimethylformamide in toluene . Another route includes the use of various organic solvents and reagents to achieve the desired chemical structure .
Industrial Production Methods: The industrial production of praliciguat involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves multiple steps of purification and quality control to meet pharmaceutical standards .
化学反応の分析
反応の種類: プラリシグアートは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、酸化剤を使用して酸素を付加するか、水素を除去することにより行われます。
還元: この反応は、還元剤を使用して水素を付加するか、酸素を除去することにより行われます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
形成される主な生成物: これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりさまざまな酸化誘導体が生成される可能性があり、還元によりプラリシグアートの還元型が生成される可能性があります .
4. 科学研究への応用
プラリシグアートは、次のような幅広い科学研究への応用があります。
化学: 可溶性グアニル酸シクラーゼ刺激の効果を研究するためのモデル化合物として使用されます。
生物学: 様々な生物学的プロセスにおける環状グアノシン一リン酸シグナル伝達の役割を調査するために使用されます。
医学: 心血管および代謝性疾患における潜在的な治療効果について研究されています。
類似化合物との比較
Riociguat: Another soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.
Vericiguat: A soluble guanylate cyclase stimulator used in the treatment of heart failure.
Olinciguat: A soluble guanylate cyclase stimulator under investigation for various cardiovascular conditions
Uniqueness of Praliciguat: Praliciguat is unique in its broad tissue distribution and its ability to elicit multiple beneficial effects, including hemodynamic, anti-inflammatory, and anti-fibrotic effects
特性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSJNTQNMDWAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101232 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628730-49-3 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praliciguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praliciguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



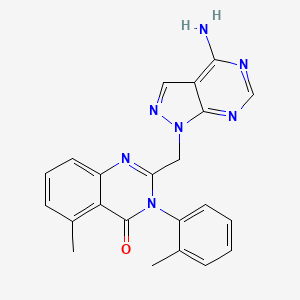
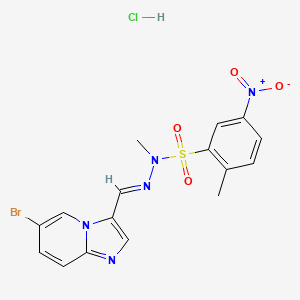

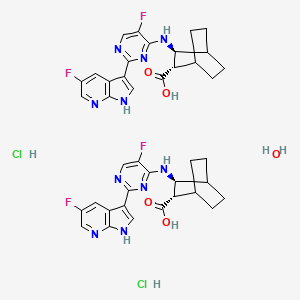
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)





